Cas no 910411-72-2 (3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one)

3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one
- 910411-72-2
- EN300-1995622
- AKOS006290413
-
- Inchi: 1S/C10H11NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5H,3-4,6,11H2
- InChI Key: ZFJPQSRAQZWRCT-UHFFFAOYSA-N
- SMILES: O1COC2C=CC(C(CCN)=O)=CC1=2
Computed Properties
- Exact Mass: 193.07389321g/mol
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 61.6Ų
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1995622-0.05g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 0.05g |
$924.0 | 2023-09-16 | ||
Enamine | EN300-1995622-1.0g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 1g |
$1100.0 | 2023-06-02 | ||
Enamine | EN300-1995622-0.5g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 0.5g |
$1056.0 | 2023-09-16 | ||
Enamine | EN300-1995622-5.0g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 5g |
$3189.0 | 2023-06-02 | ||
Enamine | EN300-1995622-1g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 1g |
$1100.0 | 2023-09-16 | ||
Enamine | EN300-1995622-0.25g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 0.25g |
$1012.0 | 2023-09-16 | ||
Enamine | EN300-1995622-10g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 10g |
$4729.0 | 2023-09-16 | ||
Enamine | EN300-1995622-10.0g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 10g |
$4729.0 | 2023-06-02 | ||
Enamine | EN300-1995622-2.5g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 2.5g |
$2155.0 | 2023-09-16 | ||
Enamine | EN300-1995622-0.1g |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one |
910411-72-2 | 0.1g |
$968.0 | 2023-09-16 |
3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one Related Literature
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Liang-Wei Zhu,Wu Yang,Ling-Shu Wan,Zhi-Kang Xu Polym. Chem., 2014,5, 5175-5182
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Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
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Ping Tong Food Funct., 2020,11, 628-639
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
Additional information on 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one
Research Briefing on 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one (CAS: 910411-72-2)
The compound 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one (CAS: 910411-72-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to synthesize the latest findings regarding its synthesis, biological activity, and potential therapeutic applications. The compound, characterized by its unique 1,3-dioxaindane scaffold, has shown promise in various preclinical studies, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
Recent studies have focused on optimizing the synthetic pathways for 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method, which achieved an enantiomeric excess of over 95%. This advancement is critical for ensuring the compound's pharmacological consistency, as enantiopurity often correlates with biological efficacy and safety profiles.
In terms of biological activity, 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one has demonstrated notable interactions with serotonin and dopamine receptors, as evidenced by in vitro binding assays. A study published in Neuropharmacology (2024) highlighted its potential as a modulator of monoaminergic neurotransmission, suggesting applications in mood disorders such as depression and anxiety. Additionally, its metabolic stability and blood-brain barrier permeability were confirmed in rodent models, further supporting its CNS-targeted therapeutic potential.
Beyond neurology, emerging research indicates that this compound may play a role in modulating glucose metabolism. A 2024 preprint in BioRxiv reported that 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one enhanced insulin sensitivity in adipocyte cell lines via AMPK activation. While these findings are preliminary, they open avenues for investigating its utility in metabolic syndrome and type 2 diabetes.
Despite these promising results, challenges remain. Pharmacokinetic studies reveal a relatively short half-life in vivo, necessitating further structural modifications or formulation strategies to improve bioavailability. Moreover, comprehensive toxicology data are still lacking, underscoring the need for rigorous preclinical evaluation before clinical translation.
In conclusion, 3-amino-1-(1,3-dioxaindan-5-yl)propan-1-one represents a multifaceted compound with potential applications across neurology and metabolism. Continued research into its mechanisms, optimized synthesis, and safety profiles will be pivotal in determining its translational viability. Collaborative efforts between academia and industry are encouraged to accelerate its development into a clinically relevant therapeutic agent.
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